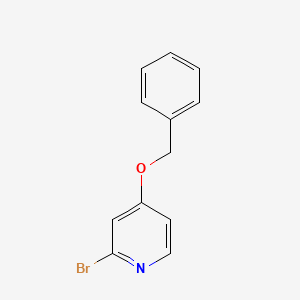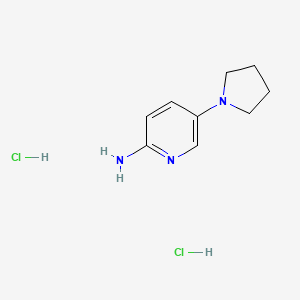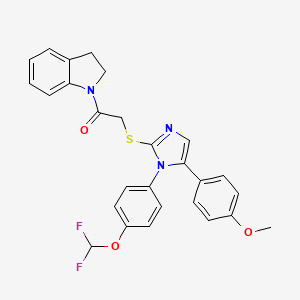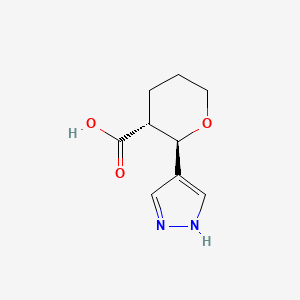![molecular formula C15H19NO B2741906 1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one CAS No. 69042-25-7](/img/structure/B2741906.png)
1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one is a bicyclic compound that has garnered interest in various fields of chemistry and biology. This compound is known for its unique structural features, which include a hexahydro-1H-cyclopenta[b]pyridine core with a benzyl group attached. Its conformationally restricted structure makes it a valuable scaffold for the design of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile, followed by catalytic reduction of the pyridine ring. This sequence allows for the preparation of the compound in a moderate overall yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the degree of saturation in the bicyclic ring system.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one has several scientific research applications:
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one involves its interaction with specific molecular targets. The conformationally restricted structure allows for selective binding to biological macromolecules, enhancing its potency and selectivity. The compound can act on various pathways, depending on the functional groups introduced during synthesis. For example, derivatives designed as enzyme inhibitors can block the active sites of target enzymes, thereby modulating their activity .
Comparison with Similar Compounds
1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one can be compared with other similar compounds, such as:
Octahydro-1H-cyclopenta[b]pyridine: This compound shares a similar bicyclic structure but lacks the benzyl group, which can affect its biological activity and selectivity.
Hexahydro-1H-cyclopenta[b]pyridine: Another related compound, differing in the degree of saturation and the presence of functional groups.
The uniqueness of this compound lies in its conformationally restricted structure and the presence of the benzyl group, which can be modified to enhance its biological activity and selectivity.
Properties
IUPAC Name |
1-benzyl-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15-9-10-16(14-8-4-7-13(14)15)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNHYPIBLFCZEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)N(CCC2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2741828.png)

![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2741834.png)

![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2741837.png)
![{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}(2-naphthyl)methanone](/img/structure/B2741838.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2741839.png)
![N-{[5-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE](/img/structure/B2741840.png)


![3-[(4-Tert-butylphenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2741845.png)
![3-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2741846.png)
